N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is a compound that belongs to the benzoxazole class of heterocyclic compounds. Benzoxazoles are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps :
Formation of Benzoxazole Core: The reaction of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions forms the benzoxazole core.
Acetamide Formation: The final step involves the reaction of the chlorinated benzoxazole with 4-aminophenyl-2-(3,5-dimethylphenoxy)acetic acid to form the desired acetamide compound.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of nanocatalysts or metal catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, showing activity against various cancer cell lines.
Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Anti-inflammatory Effects: Research indicates that the compound may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways .
Comparison with Similar Compounds
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can be compared with other benzoxazole derivatives, such as:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide: Similar in structure but lacks the dimethylphenoxy group, which may affect its biological activity.
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)ethanamide: An ethanamide derivative with potentially different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-9-15(2)11-19(10-14)28-13-22(27)25-18-6-3-16(4-7-18)23-26-20-12-17(24)5-8-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAGHMDFFBZYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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